molecular formula C24H16Br2N4O3S B11626543 (2Z)-5-amino-2-(3-bromo-4-methoxybenzylidene)-7-(3-bromo-4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-(3-bromo-4-methoxybenzylidene)-7-(3-bromo-4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B11626543
M. Wt: 600.3 g/mol
InChI Key: VFTUBUPUWIGHML-ZBKNUEDVSA-N
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Description

(2Z)-5-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes multiple functional groups such as amino, bromo, methoxy, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromo-4-methoxybenzaldehyde with a suitable thiazolopyridine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2Z)-5-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its ability to form stable complexes makes it useful in the development of advanced materials.

    Biological Research: The compound’s interactions with biological molecules are explored to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism by which (2Z)-5-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-5-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE shares similarities with other thiazolopyridine derivatives, such as:
    • (2Z)-5-AMINO-7-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE
    • (2Z)-5-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE

Uniqueness

The uniqueness of (2Z)-5-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H16Br2N4O3S

Molecular Weight

600.3 g/mol

IUPAC Name

(2Z)-5-amino-7-(3-bromo-4-methoxyphenyl)-2-[(3-bromo-4-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C24H16Br2N4O3S/c1-32-18-5-3-12(7-16(18)25)8-20-23(31)30-22(29)14(10-27)21(15(11-28)24(30)34-20)13-4-6-19(33-2)17(26)9-13/h3-9,21H,29H2,1-2H3/b20-8-

InChI Key

VFTUBUPUWIGHML-ZBKNUEDVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)Br)C#N)N)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)Br)C#N)N)Br

Origin of Product

United States

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